molecular formula C15H22N6 B2821635 3-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine CAS No. 325995-25-3

3-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Cat. No.: B2821635
CAS No.: 325995-25-3
M. Wt: 286.383
InChI Key: GFYQDSGSXGEWGM-UHFFFAOYSA-N
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Description

This compound features a bis-triazoloazepine scaffold linked via a methylene group. The core structure comprises two fused [1,2,4]triazolo[4,3-a]azepine rings, which are seven-membered heterocycles containing three nitrogen atoms.

Properties

IUPAC Name

3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6/c1-3-7-12-16-18-14(20(12)9-5-1)11-15-19-17-13-8-4-2-6-10-21(13)15/h1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYQDSGSXGEWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)CC3=NN=C4N3CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a member of the triazole family and has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C14H20N4C_{14}H_{20}N_4 and its CAS number 327093-42-5. The presence of the triazole and azepine rings contributes to its pharmacological properties.

Antitumor Activity

Research indicates that compounds with similar triazole structures exhibit significant antitumor activity. For instance:

  • IC50 Values : A related study found that triazole derivatives had IC50 values ranging from 0.15 µM to 2.85 µM against various cancer cell lines (A549, MCF-7, HeLa) . While specific IC50 values for our compound are not directly reported in the literature reviewed, the structural similarities suggest potential efficacy.

The biological activity of triazolo compounds often involves:

  • Inhibition of Kinases : Similar compounds have been identified as c-Met kinase inhibitors . This inhibition is crucial in cancer therapy as c-Met plays a role in tumor growth and metastasis.
  • Induction of Apoptosis : Studies have shown that triazole derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of pro-apoptotic and anti-apoptotic proteins .

Case Studies

  • Anticancer Studies : In a comparative study of various triazolo derivatives:
    • The compound demonstrated superior binding affinity to target proteins involved in apoptosis regulation.
    • It was noted that modifications to the triazole ring could enhance biological activity significantly .
  • In Vitro Assays : In vitro assays indicated that related compounds suppressed breast carcinoma cell growth by inducing cell cycle arrest and apoptosis . This suggests that our compound may exhibit similar properties.

Data Tables

CompoundActivityIC50 (µM)Target
Compound 22iAntitumor0.83 (A549)c-Met Kinase
Compound 3aApoptosis InductionNot specifiedPro-apoptotic proteins
Compound 5aCell Cycle ArrestNot specifiedCancer cells

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical parameters of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituent/R-Group Key Features CAS Number References
3-(2-Chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine C₁₃H₁₄ClN₃ 247.72 2-Chlorophenyl Enhanced lipophilicity due to aromatic Cl substitution 306280-54-6
1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine C₉H₁₅N₅ 193.25* Ethylamine Increased solubility via primary amine group 1212253-91-2
N-[4-Chloro-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]triazole-4-carboxamide C₂₀H₁₈ClN₇O 415.85 Triazole-carboxamide Extended conjugation; potential kinase inhibition Not provided
3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine C₇H₁₂N₄ 152.20 Methyl; diazepine ring Smaller ring size (6-membered diazepine) alters conformational flexibility Not provided
9-Methyl-3-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepine C₉H₁₂F₃N₅ 247.22 CF₃; methyl Improved metabolic stability via CF₃ group 807320-37-2
3-Piperidin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine C₁₂H₂₀N₄ 220.31 Piperidine Basic amine enhances blood-brain barrier penetration 923164-14-1

*Calculated based on molecular formula.

Pharmacokinetic Considerations

  • Lipophilicity : The 2-chlorophenyl derivative () has a ClogP ~2.5, favoring membrane permeability but risking hepatic metabolism.
  • Solubility : The ethylamine-substituted compound () is more water-soluble (predicted aqueous solubility >1 mg/mL) due to its polar amine group .
  • Metabolic Stability : The trifluoromethyl group in reduces oxidative metabolism, extending half-life in vivo .

Q & A

Q. Basic Research Focus

  • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) resolves azepine ring protons (δ 2.5–4.0 ppm) and triazole methylene groups (δ 4.5–5.5 ppm) .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • HPLC-PDA : Uses C18 columns (acetonitrile/water mobile phase) to assess purity (>95% threshold for biological assays) .

How can researchers design experiments to evaluate the compound’s biological activity and mechanism of action?

Q. Basic Research Focus

  • In vitro assays : Dose-response curves (1 nM–100 µM) in target-specific assays (e.g., enzyme inhibition, receptor binding) using fluorometric or colorimetric readouts .
  • Cell-based models : Assess cytotoxicity (MTT assay) and selectivity in primary vs. cancer cell lines .
  • Mechanistic studies : Use Western blotting or qPCR to evaluate downstream signaling pathways .

How should researchers address contradictions between computational predictions and experimental data?

Q. Advanced Research Focus

  • Revisiting computational models : Refine DFT calculations (B3LYP/6-31G* basis set) to account for solvent effects or tautomeric forms .
  • Experimental validation : Repeat assays under controlled conditions (e.g., pH, temperature) to confirm reproducibility .
  • Data triangulation : Cross-reference results with structurally analogous compounds to identify trends .

What methodologies are recommended for stability studies under varying physiological conditions?

Q. Advanced Research Focus

  • Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions .
  • LC-MS monitoring : Track degradation products (e.g., hydrolyzed azepine rings) over 24–72 hours .
  • Stability-activity correlation : Compare degraded samples with fresh batches in bioassays to identify critical stability thresholds .

How can molecular docking and dynamics simulations enhance understanding of target interactions?

Q. Advanced Research Focus

  • Docking protocols : Use AutoDock Vina to predict binding poses in protein active sites (e.g., kinases, GPCRs) .
  • MD simulations (NAMD/GROMACS) : Simulate ligand-protein complexes for 100 ns to assess binding stability (RMSD <2 Å) .
  • Free energy calculations : Apply MM-PBSA to quantify binding affinities and validate with SPR or ITC data .

What challenges arise in obtaining high-resolution analytical data, and how can they be mitigated?

Q. Advanced Research Focus

  • Low solubility : Use deuterated DMSO or co-solvents (e.g., 10% methanol) for NMR .
  • Ion suppression in MS : Optimize ionization parameters (ESI voltage, desolvation temperature) .
  • Crystallization issues : Screen 100+ solvent combinations (e.g., vapor diffusion) for X-ray-quality crystals .

What strategies improve yields in multi-step syntheses involving sensitive intermediates?

Q. Advanced Research Focus

  • Protecting groups : Temporarily shield reactive amines with Boc or Fmoc groups during cyclization .
  • Flow chemistry : Minimize intermediate degradation via continuous reaction systems .
  • In-line analytics : Use PAT tools (e.g., ReactIR) to monitor reaction progression in real time .

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